molecular formula C17H16F3NO3 B11474697 2-ethoxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

2-ethoxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11474697
M. Wt: 339.31 g/mol
InChI Key: RTXSYUDTNBTCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide: is a chemical compound with the following structure:

C16H16F3NO3\text{C}_{16}\text{H}_{16}\text{F}_3\text{NO}_3 C16​H16​F3​NO3​

It belongs to the class of benzamides and contains an ethoxy group, a methoxy group, and a trifluoromethyl group. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

The synthesis of this compound typically involves the following steps:

    Formation of Acid Chloride: Benzamide reacts with trifluoromethanoic acid (trifluoroacetic acid) to form the corresponding acid chloride.

    Amidation Reaction: Under alkaline conditions, the acid chloride reacts with the appropriate amino compound (e.g., aniline) to yield .

Chemical Reactions Analysis

This compound can undergo various reactions:

    Substitution Reactions: Due to the presence of the benzamide functional group, it can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The trifluoromethyl group may be susceptible to oxidation or reduction processes.

    Major Products: The main product formed from these reactions is the target compound itself.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.

    Agrochemicals: It might find applications in crop protection or pest control.

    Materials Science: Its properties could be useful in designing novel materials.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. its molecular targets and pathways likely involve interactions with specific receptors or enzymes.

Comparison with Similar Compounds

    Similar Compounds: Other benzamides with different substituents on the aromatic ring.

    Uniqueness: The trifluoromethyl group sets it apart from many other benzamides.

Properties

Molecular Formula

C17H16F3NO3

Molecular Weight

339.31 g/mol

IUPAC Name

2-ethoxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C17H16F3NO3/c1-3-24-15-13(8-5-9-14(15)23-2)16(22)21-12-7-4-6-11(10-12)17(18,19)20/h4-10H,3H2,1-2H3,(H,21,22)

InChI Key

RTXSYUDTNBTCEH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1OC)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.